2-Méthyl-3-furoate d'éthyle

Vue d'ensemble

Description

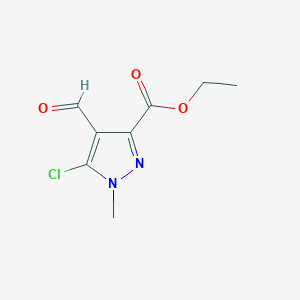

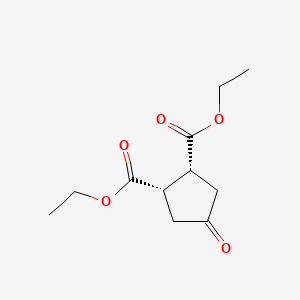

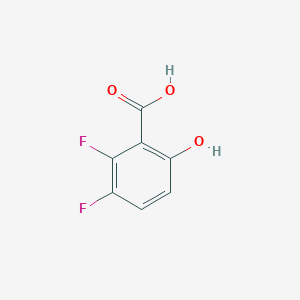

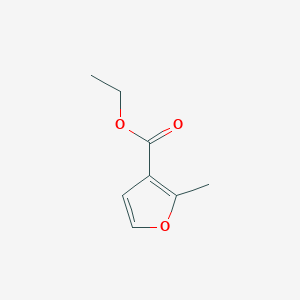

Ethyl 2-Methyl-3-furoate is a chemical compound with the molecular formula C8H10O3 . It is also known by other names such as 2-Methyl-3-furancarboxylic Acid Ethyl Ester and ethyl 2-methylfuran-3-carboxylate .

Molecular Structure Analysis

The molecular weight of Ethyl 2-Methyl-3-furoate is 154.16 g/mol . The IUPAC name for this compound is ethyl 2-methylfuran-3-carboxylate . The InChI string and the Canonical SMILES for this compound are also available .

Physical And Chemical Properties Analysis

Ethyl 2-Methyl-3-furoate has a molecular weight of 154.16 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 39.4 Ų . The heavy atom count is 11 .

Applications De Recherche Scientifique

Composés Aroma-Actifs dans les Boissons Alcoolisées

Le 2-méthyl-3-furoate d'éthyle est identifié comme un composé aroma-actif significatif dans diverses boissons alcoolisées, en particulier dans le baijiu chinois . Sa présence contribue au profil aromatique complexe qui est très apprécié dans l'industrie des boissons. Le composé interagit avec d'autres esters et composés soufrés pour créer un bouquet unique qui peut influencer l'expérience sensorielle des consommateurs.

Synthèse Organique

Cet ester sert de matière première importante dans la synthèse organique . Il est utilisé dans la création de molécules plus complexes, servant de bloc de construction en chimie organique synthétique. Sa réactivité permet aux chimistes de développer de nouveaux composés pouvant avoir diverses applications, notamment en science des matériaux et en pharmacologie.

Recherche Pharmaceutique

En recherche pharmaceutique, le this compound est étudié pour son potentiel en tant que précurseur ou intermédiaire dans la synthèse de médicaments . Ses propriétés structurelles peuvent être modifiées pour produire des principes actifs pharmaceutiques (API) qui peuvent avoir des avantages thérapeutiques.

Production Agrochimique

Le composé est également utilisé dans la production d'agrochimiques . Il peut être un ingrédient clé dans la synthèse de pesticides, d'herbicides et de fongicides qui aident à protéger les cultures et à améliorer le rendement agricole.

Industrie des Arômes et des Parfums

En raison de ses propriétés aromatiques, le this compound trouve des applications dans l'industrie des arômes et des parfums . Il peut être utilisé pour conférer un parfum ou une saveur spécifique aux produits de consommation, tels que les parfums, les eaux de Cologne et les arômes alimentaires.

Analyse de la Qualité des Aliments

Les chercheurs utilisent ce composé comme marqueur dans l'analyse de la qualité des aliments . Sa présence et sa concentration peuvent indiquer la fraîcheur ou le niveau de fermentation des produits alimentaires, contribuant ainsi aux processus de contrôle et d'assurance qualité.

Safety and Hazards

Ethyl 2-Methyl-3-furoate is classified as a combustible liquid . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Mécanisme D'action

Ethyl 2-Methyl-3-furoate, also known as 2-Methyl-3-furancarboxylic Acid Ethyl Ester, is a chemical compound with the molecular formula C8H10O3 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The compound is primarily used as a solvent and an intermediate in organic synthesis

Biochemical Pathways

Ethyl 2-Methyl-3-furoate is involved in the synthesis of several compounds. For instance, it has been used in the synthesis of acyl furans via a catalytic cross-ketonization process . .

Pharmacokinetics

Its physical properties, such as a boiling point of 188.3ºC and a density of 1.078g/cm3 , suggest that it could be absorbed and distributed in the body.

Result of Action

As an intermediate in organic synthesis, it contributes to the formation of various compounds . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-Methyl-3-furoate. For instance, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals. It’s important to note that Ethyl 2-Methyl-3-furoate is insoluble in water but soluble in alcohol and oils . This solubility profile could influence its distribution and action in different environments.

Propriétés

IUPAC Name |

ethyl 2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHUEYINVDLUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294172 | |

| Record name | Ethyl 2-Methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28921-35-9 | |

| Record name | 28921-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-Methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-3-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.